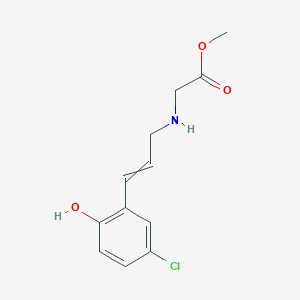

(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate

Beschreibung

The compound (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate is a chiral α-amino acid derivative with a substituted phenyl group. Its synthesis involves the reaction of methyl (E)-2-((4-bromo-2-hydroxybenzylidene)amino)acetate with 5-methoxy-2(5H)-furanone in the presence of Takemoto’s catalyst (20 mol%) in p-xylene, yielding the product as a white solid with a 40% yield . The structure features a 5-chloro-2-hydroxyphenyl moiety attached to an allylamine-acetate backbone, which confers unique electronic and steric properties.

Eigenschaften

IUPAC Name |

methyl 2-[3-(5-chloro-2-hydroxyphenyl)prop-2-enylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-17-12(16)8-14-6-2-3-9-7-10(13)4-5-11(9)15/h2-5,7,14-15H,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILKOXUKDOJPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC=CC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate typically involves a multi-step process. One common method starts with the preparation of the intermediate 5-chloro-2-hydroxybenzaldehyde. This intermediate is then subjected to a condensation reaction with allylamine to form the corresponding Schiff base. The Schiff base is subsequently reduced to the amine using a reducing agent such as sodium borohydride. Finally, the amine is esterified with methyl chloroacetate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that compounds similar to (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate exhibit antioxidant properties. These compounds can scavenge free radicals, thus potentially protecting cells from oxidative stress. Studies have demonstrated that derivatives with similar structures can penetrate cellular membranes and interact with lipid bilayers, enhancing their antioxidant capabilities .

Anticancer Properties

The compound has been investigated for its anticancer potential. Analogues have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, compounds with a similar structural motif have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer therapies .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate and its analogues in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function and memory .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate can be achieved through multicomponent reactions that allow for the efficient assembly of complex molecules. Understanding the structure-activity relationship is vital for optimizing its biological activity. Variations in the phenyl group or the alkyl chain can significantly influence the compound's potency and selectivity against target enzymes or receptors .

Case Study 1: Anticancer Activity

A study evaluated several derivatives of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate against human cancer cell lines (HL-60, MCF-7). The results indicated that specific modifications to the side chains enhanced cytotoxicity, with IC₅₀ values indicating effective concentrations for inducing cell death .

Case Study 2: Neuroprotective Mechanisms

In another investigation, a derivative was tested for its ability to protect neuronal cells from oxidative damage induced by neurotoxins. The compound demonstrated significant protective effects, reducing cell death by promoting antioxidant enzyme activity and inhibiting apoptotic pathways .

Wirkmechanismus

The mechanism of action of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate involves its interaction with specific molecular targets. The chloro and hydroxyl groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis in biological systems, releasing the active amine and carboxylic acid derivatives that can further interact with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenyl Ring

Key analogs differ in substituents on the aromatic ring, influencing reactivity and applications:

Key Observations :

- Electron-withdrawing groups (e.g., Cl in the target compound) enhance electrophilic reactivity compared to electron-donating groups (e.g., CH₃ or OCH₃) .

- The 2-hydroxy group in the target compound enables hydrogen bonding, affecting solubility and crystallinity, whereas halogenated analogs (e.g., 3-F in ) prioritize lipophilicity .

Key Observations :

- The target compound’s moderate yield (40%) reflects challenges in stereocontrol during allylic amination, whereas phthalimido-protected analogs achieve higher yields due to stabilized intermediates .

- Solvent choice (e.g., p-xylene in vs. polar aprotic solvents in ) influences reaction efficiency and purity.

Physicochemical and Spectroscopic Data

Key Observations :

- The target compound’s higher molecular weight and solid state suggest enhanced crystallinity compared to simpler analogs like .

- The HCl salt form in improves stability and water solubility, a feature absent in the neutral target compound.

Research Implications

The structural uniqueness of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate lies in its balanced electronic (Cl, OH) and steric (allylamine) profile, making it a versatile intermediate for asymmetric synthesis. Comparatively, analogs with fluorinated or methylated phenyl groups prioritize metabolic stability in drug design , while phthalimido derivatives serve as precursors for bioactive amino acids.

Limitations : Direct pharmacological or thermodynamic data (e.g., melting points, bioactivity) for the target compound are unavailable in the provided evidence, highlighting a gap for future studies.

Biologische Aktivität

The compound (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate, with CAS number 1629042-15-4, is a synthetic derivative notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate is CHClNO, with a molecular weight of 255.70 g/mol. The structure features a chloro-substituted phenyl ring and an allylamine moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 255.70 g/mol |

| CAS Number | 1629042-15-4 |

Antiviral Properties

Recent studies have indicated that compounds similar to (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate exhibit significant antiviral properties. For example, derivatives of heterocycles have shown efficacy against viruses such as HIV and the tobacco mosaic virus (TMV). Specifically, compounds with similar structural motifs have demonstrated EC values in the low micromolar range, indicating potent antiviral activity .

The mechanism by which (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate exerts its biological effects likely involves the inhibition of viral replication pathways. The presence of the chloro and hydroxy groups on the phenyl ring may enhance binding affinity to viral proteins or enzymes, thereby disrupting their function.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of any bioactive compound. The half-maximal cytotoxic concentration (CC) provides insight into the compound's toxicity levels. For related compounds, CC values have been reported to be significantly higher than their EC, indicating a favorable therapeutic index .

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of various derivatives containing similar structural motifs to (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate. The results showed that certain derivatives had an EC against HIV type 1 as low as 3.98 μM, demonstrating their potential as anti-HIV agents .

Study 2: Inhibition of TMV

Another research effort focused on the inhibition of TMV using compounds structurally related to (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate. The most effective analogs exhibited EC values around 58.7 μg/mL, suggesting strong antiviral activity against this plant virus .

Q & A

Q. What are the recommended synthetic routes for (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with the formation of the allylamine intermediate via nucleophilic substitution or condensation. Key considerations include:

- Protecting groups : The phenolic -OH group in 5-chloro-2-hydroxyphenyl derivatives may require protection (e.g., acetyl or benzyl groups) to prevent side reactions during coupling steps .

- Stereochemical control : The (E)-configuration of the allyl group can be achieved using Wittig or Horner-Wadsworth-Emmons reactions with appropriate aldehydes and stabilized ylides.

- Optimization : Reaction temperature (e.g., 0–25°C for amine coupling) and solvent polarity (e.g., DMF or THF) significantly impact yields. LC-MS or TLC monitoring is critical for intermediate validation .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR spectroscopy : 1D , , and 2D COSY/HSQC experiments resolve the allylamine linkage and aromatic protons. For example, the phenolic -OH proton appears as a broad singlet (~10–12 ppm), while the ester carbonyl resonates at ~170 ppm in NMR .

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms stereochemistry and bond lengths (e.g., C=O bond ~1.21 Å, C-Cl ~1.74 Å) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in positive ion mode validate purity (>95%) and molecular weight .

Q. How can computational modeling predict the compound’s reactivity or interactions?

- DFT calculations : Gaussian or ORCA software can optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Tools like AutoDock Vina simulate binding to biological targets (e.g., enzymes), using the compound’s 3D structure (from X-ray data) to assess affinity .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?

- Variable-temperature NMR : Dynamic effects (e.g., hindered rotation of the allyl group) may cause splitting anomalies. Experiments at 298 K vs. 323 K can identify conformational exchange .

- Solvent effects : Polar aprotic solvents (DMSO-d6) may stabilize intramolecular H-bonding between the -NH and ester carbonyl, altering chemical shifts. Compare data in CDCl3 vs. DMSO-d6 .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

Q. How does structural modification (e.g., chloro/hydroxy substitution) influence bioactivity in SAR studies?

- Electron-withdrawing groups : The 5-Cl substituent enhances electrophilicity, potentially increasing interaction with nucleophilic residues in enzyme active sites.

- Hydroxy group : Removal or methylation of the 2-OH group reduces H-bond donor capacity, which can be tested via in vitro assays (e.g., enzyme inhibition) .

Q. What mechanistic insights can be gained from kinetic studies of its reactions?

Q. How does polymorphism affect its physicochemical properties?

- Solvent-mediated crystallization : Recrystallization from ethanol vs. acetonitrile may yield different polymorphs, characterized by DSC (melting point variation) and PXRD.

- Bioavailability impact : Dissolution studies (USP apparatus II) compare solubility of polymorphic forms in simulated gastric fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.